N-(4-bromophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C23H21BrN2O2. This compound is characterized by the presence of a bromophenyl group, a benzodiazole ring, and a methoxyphenyl group. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the benzodiazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, involving the reaction of a phenol derivative with a suitable alkylating agent.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Amines, Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENYL)-3-METHOXYBENZAMIDE: Similar structure but lacks the benzodiazole ring, leading to different chemical properties and applications.
N-(4-BROMOPHENYL)-2-METHYL-3-NITROBENZAMIDE: Contains a nitro group instead of the methoxy group, resulting in different reactivity and biological activities.
N-(4-BROMOPHENYL)-4-METHYL-3-NITROBENZAMIDE:
The uniqueness of N-(4-BROMOPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H20BrN3O2 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H20BrN3O2/c1-16-5-4-6-19(13-16)29-15-22-26-20-7-2-3-8-21(20)27(22)14-23(28)25-18-11-9-17(24)10-12-18/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
MHIKOFXFWCPTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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